Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It has the molecular formula and a molecular weight of 213.27 g/mol. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity and potential applications in pharmaceuticals, particularly as a central nervous system penetrant and CXCR2 antagonist.
The compound can be sourced from various chemical suppliers and research institutions specializing in organic compounds. It is often utilized in research settings for its potential therapeutic properties and as an intermediate in the synthesis of more complex molecules.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is classified as an azaspiro compound, which features a spirocyclic structure containing nitrogen. It falls under the category of carboxylates due to the presence of a carboxylate functional group.
The synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route begins with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is subsequently converted to the hydroxy derivative through reduction reactions.
The molecular structure of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate features a spirocyclic arrangement with a hydroxyl group at the 6-position and a carboxylate group at the 2-position. This configuration contributes to its unique chemical reactivity and biological properties.
Key structural data includes:
The compound's structure can be represented using SMILES notation: CC(C)(C)C1(C(=O)O)N2CC1CC(C2)O
.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate primarily acts as a modulator of the CXCR2 receptor, which plays a crucial role in inflammatory responses and various central nervous system disorders.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has several scientific applications:
The unique 2-azaspiro[3.3]heptane core of this compound embodies three key structural features with profound implications for drug design:
Spiro-Constrained Topology: The central spiro carbon (C6) forces orthogonal ring fusion between the azetidine (nitrogen-containing) and cyclobutane (hydroxy-containing) moieties, creating a three-dimensional architecture that reduces conformational flexibility. This rigidity enhances target binding specificity and improves metabolic stability compared to linear analogs [8].
Azetidine Advantages: The strained four-membered azetidine ring introduces significant dipole moments and geminal disubstitution effects. Unlike larger saturated heterocycles, azetidines minimize off-target interactions while maintaining basicity at the bridgehead nitrogen – a crucial property for salt formation and solubility modulation in pharmaceutical formulations [3].
Functional Group Vectorality: The secondary alcohol at C6 (cyclobutyl position) projects perpendicularly from the spiro scaffold, serving as a synthetic handle for:
Table 1: Structural Components and Their Drug Design Implications
Structural Element | Spatial Orientation | Drug Design Utility |
---|---|---|
Boc-Protected Azetidine | Planar, electron-rich | Amine protection/deprotection; modulates membrane permeability |
Spiro Junction (C6) | Tetrahedral, chiral center | Creates 3D complexity; reduces rotatable bonds |
Cyclobutyl Hydroxy Group | Equatorial position | Hydrogen bonding donor/acceptor; derivatization site |
Azetidine Nitrogen | Bridgehead position | Forms salts for crystallinity; participates in H-bonding |
The strategic incorporation of spirocyclic amines into drug candidates accelerated in the early 2010s, coinciding with industry-wide efforts to escape "flatland" molecules. Between 2010-2015, several key developments drove adoption of azaspiro scaffolds:
2011-2013: Patent analyses revealed a >200% increase in spiro[3.3]heptane claims among kinase inhibitor patents, driven by the scaffold's ability to position pharmacophores in vectorally distinct orientations unavailable to piperidine-based systems [8].
2014: Benchmark studies demonstrated that 2-azaspiro[3.3]heptanes exhibited 3-5x greater metabolic stability than morpholine analogs in human liver microsome assays while maintaining similar aqueous solubility – a critical advantage for oral drug bioavailability [3].
2015-Present: The commercial availability of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate from major suppliers (TCI, Sigma-Aldrich, BLD Pharm) enabled rapid exploration in diverse drug discovery programs targeting GPCRs, serine proteases, and epigenetic regulators. Over 30 clinical candidates containing the core have since entered development [3] [8].
The compound exhibits distinctive physicochemical characteristics that inform its handling and application:
Table 2: Stability Characteristics and Handling Requirements
Parameter | Conditions | Handling Recommendations |
---|---|---|
Thermal Stability | Stable to 130°C | Avoid heating above mp (127-133°C) without inert atmosphere |
Light Sensitivity | Stable to visible light | Standard lighting acceptable |
Moisture Sensitivity | Hydrolyzes to carboxylic acid | Store desiccated; use anhydrous solvents |
Oxygen Sensitivity | Alcohol oxidation observed | Purge solutions with nitrogen/argon |
Long-Term Storage | 0-10°C under inert gas | Refrigerated in sealed ampoules [1] [3] [8] |
Table 3: Commercial Synthesis Route from Ketone Precursor
Precursor | Reaction | Conditions | Yield | Purity |
---|---|---|---|---|
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) | Borohydride reduction | NaBH₄, MeOH, 0°C → RT, 2h | 85-92% | >98% [7] [8] |
The strategic combination of spirocyclic constraint, balanced physicochemical properties, and versatile reactivity establishes this azaspiro compound as an indispensable building block for 21st-century drug discovery. Its commercial availability in high purity (>98%) from multiple suppliers ensures continued application in developing innovative therapeutics [1] [5] [8].
Table 4: Key Compound Synonyms in Scientific Literature
Synonym | Frequency |
---|---|
2-Boc-6-hydroxy-2-azaspiro[3.3]heptane | High |
1,1-Dimethylethyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Medium |
6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester | Medium |
N-Boc protected 6-hydroxy-2-azaspiro[3.3]heptane | Medium |
2-azaspiro[3.3]heptane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester | Low |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2